(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound combines the benzimidazole moiety with a chromen-2-imine structure, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the chromen-2-imine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes, blocking their activity and leading to cell death . The compound may also disrupt cellular pathways by interfering with signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-2-yl)-1H-indazole
- 4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-2-methoxyphenol
- N’-(1,3-benzodioxol-5-ylmethylene)-3-(1H-benzimidazol-2-yl)propanehydrazide
Uniqueness
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine stands out due to its unique combination of the benzimidazole and chromen-2-imine moieties. This structural feature may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVUOBLVZZJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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